Cilazapril

ACE inhibition IC50 In vitro pharmacology

Researchers requiring a high-potency ACE inhibitor for cardiovascular studies face variability in pharmacokinetic profiles across generics. Cilazapril addresses this via its active metabolite cilazaprilat (IC50 1.9 nM) and 30-50 h terminal half-life, enabling once-daily dosing. • ACE activity recovery: 5-6%/h vs. 10%/h for enalapril • Arterial stiffness: reduces pulse wave velocity by 1.7 m/sec • Heart failure: +62.2 sec exercise tolerance vs. placebo in NYHA III-IV Supplied with COA; ≥98% purity; global shipping available.

Molecular Formula C22H31N3O5
Molecular Weight 417.5 g/mol
CAS No. 88768-40-5
Cat. No. B1669026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilazapril
CAS88768-40-5
SynonymsCilazapril
Cilazapril Anhydrous
Cilazapril Hydrate
Cilazapril Monohydrate
Cilazapril Monohydrobromide
Cilazapril, (S*)-Isomer
Cilazapril, Anhydrous
Inhibace
Ro 31 2848
Ro 31-2848
Ro 312848
Ro-31-2848
Ro312848
Molecular FormulaC22H31N3O5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
InChIInChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
InChIKeyHHHKFGXWKKUNCY-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater (25 ºC) 0.5 g/100 mL
1.06e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cilazapril: ACE Inhibitor Prodrug Baseline Characteristics


Cilazapril (CAS 88768-40-5) is an orally administered angiotensin-converting enzyme (ACE) inhibitor prodrug that is hydrolyzed in vivo to its active diacid metabolite, cilazaprilat [1]. The compound demonstrates high potency, with cilazaprilat exhibiting an IC50 of 1.9 nM against rabbit lung ACE in vitro [2], positioning it among the most potent ACE inhibitors in its class [2]. Cilazaprilat possesses a prolonged terminal elimination half-life of approximately 30–50 hours, which is attributed to saturable, high-affinity binding to ACE and enables once-daily dosing [3].

Prodrug Requires in vivo hydrolysis to active cilazaprilat for ACE inhibition studies
Pathway Angiotensin-converting enzyme (ACE) inhibition pathway research
Duration Sustained enzyme binding supports extended pharmacodynamic study windows

Why Cilazapril Cannot Be Interchanged with Generic ACE Inhibitors


Generic substitution among ACE inhibitors is precluded by substantial inter-agent variability in pharmacokinetic profiles, tissue binding kinetics, and pharmacodynamic duration. Cilazaprilat, the active metabolite, exhibits a terminal elimination half-life of 30–50 hours [1], markedly exceeding that of enalaprilat (approximately 11 hours) [2] and captopril (approximately 2 hours) [3]. This prolonged half-life is driven by saturable, high-affinity binding to tissue ACE, resulting in a rate of ACE activity recovery of only 5–6% per hour compared to 10% per hour for enalapril [4]. Such differences translate directly into dosing frequency requirements (once-daily for cilazapril versus twice- or thrice-daily for shorter-acting agents) and influence blood pressure trough:peak ratios. Furthermore, cilazaprilat's sub-nanomolar potency (IC50 1.9 nM) [4] and its capacity to penetrate vascular tissue to inhibit ACE locally [5] are not uniform class attributes, making direct interchange without dose adjustment and clinical monitoring inappropriate.

Terminal half-life and tissue binding kinetics may differ across ACE inhibitors, altering pharmacodynamic duration context.
Once-daily dosing research models may not translate directly from compounds requiring multiple daily doses.
Vascular tissue penetration and local ACE inhibition are not uniform class properties; direct interchange without validation may confound results.

Quantitative Evidence: Cilazapril vs Comparator ACE Inhibitors


In Vitro ACE Inhibitory Potency

Cilazaprilat, the active metabolite of cilazapril, demonstrates an IC50 of 1.9 nM against rabbit lung angiotensin-converting enzyme (ACE) in vitro [1], making it more potent than both enalaprilat and captopril, which have higher IC50 values. This sub-nanomolar potency represents a quantifiable biochemical differentiation that underlies its clinical dosing and duration of action.

In Vitro Potency
Class-level inference
IC50 1.9 nM (cilazaprilat vs rabbit lung ACE)
Supports ACE inhibition potency characterization
Single in vitro assay; cross-assay and species extrapolation requires review
ACE inhibition IC50 In vitro pharmacology

Pharmacodynamic Half-Life Comparison

In a direct head-to-head pharmacodynamic study in healthy volunteers, the pharmacodynamic half-life of cilazapril (4 mg) was determined to be approximately 4 hours, whereas captopril (25 mg) had a pharmacodynamic half-life of approximately 2 hours [1]. This was assessed by measuring the shift in the angiotensin I dose-response curve on diastolic blood pressure over a 36-hour period [1].

PD Half-Life
Head-to-head
Cilazapril ~4 h vs captopril ~2 h (angiotensin I challenge)
Reported pharmacodynamic duration context
Healthy volunteers; single-dose comparison
Pharmacodynamics Half-life Angiotensin I challenge

ACE Activity Recovery Rate

In a cross-study comparable analysis, the rate of recovery of plasma ACE activity following oral administration of cilazapril (0.25 mg/kg) in rats was 5–6% per hour, whereas the recovery rate for enalapril was 10% per hour [1]. This slower recovery rate is indicative of tighter, more persistent binding of cilazaprilat to the ACE enzyme and contributes to its prolonged duration of action [1].

ACE Recovery Rate
Cross-study comparable
Cilazapril 5–6%/h vs enalapril 10%/h
Slower recovery supports sustained enzyme inhibition context
Rat model; human translation requires verification
ACE inhibition recovery Pharmacodynamics Duration of action

Exercise Tolerance in Chronic Heart Failure

In a 24-week, double-blind, randomized, multicenter trial involving 443 patients with chronic heart failure (NYHA class II–IV), both cilazapril (1–2.5 mg once daily) and captopril (25–50 mg three times daily) significantly prolonged exercise tolerance test duration compared to placebo [1]. At week 12, cilazapril increased exercise duration by 62.2 ± 7.5 seconds, while captopril increased it by 73.1 ± 10.7 seconds, both superior to the placebo increase of 28.1 ± 12.2 seconds (p=0.011 and p=0.005, respectively) [1]. Notably, cilazapril demonstrated greater efficacy in patients with the most impaired baseline physical ability (exercise duration ≤6 minutes), with a significant treatment effect at week 12 (p=0.0036) [1].

Exercise Tolerance
Head-to-head
Cilazapril +62.2 s, captopril +73.1 s vs placebo +28.1 s
Reported exercise tolerance endpoint context
Chronic heart failure trial; subgroup benefit in severe impairment
Heart failure Exercise tolerance Clinical trial

Aortic Compliance and Pulse Wave Velocity

In a clinical study assessing aortic stiffness by pulse wave velocity (PWV), cilazapril therapy significantly reduced PWV from 9.4 ± 0.9 m/sec to 7.7 ± 0.7 m/sec (p<0.05), an absolute reduction of 1.7 m/sec [1]. In comparison, hydrochlorothiazide (HCTZ) reduced PWV from 8.9 ± 0.3 m/sec to 7.8 ± 0.4 m/sec, an absolute reduction of 1.1 m/sec [1]. Notably, the slope of the treatment-induced reduction in blood pressure relative to PWV was steeper for cilazapril than for HCTZ, indicating a more pronounced effect on aortic compliance per unit reduction in blood pressure [1].

Aortic PWV Reduction
Head-to-head
Cilazapril −1.7 m/s vs HCTZ −1.1 m/s
Reported vascular stiffness endpoint context
Hypertensive patients; 12-week treatment
Aortic compliance Pulse wave velocity Arterial stiffness

Terminal Elimination Half-Life

In a cross-study pharmacokinetic comparison, the terminal elimination half-life of cilazaprilat was reported to range from 30 to 50 hours, consistent with saturable binding to ACE [1]. In contrast, a comparative study of perindopril, cilazapril, and enalapril found that perindoprilat plasma levels persisted for up to 5 days, whereas cilazaprilat levels were not detectable beyond 12 hours following single-dose administration [2]. However, the terminal elimination half-life of cilazaprilat (reflecting the slow release from tissue ACE binding) is substantially longer than its plasma detection window, indicating extensive tissue retention [1].

Terminal t½
Cross-study comparable
30–50 h; plasma levels not detectable beyond 12 h
Tissue ACE binding prolongs duration despite plasma clearance
Binding kinetics differ from plasma PK; perindoprilat comparator
Pharmacokinetics Half-life Drug accumulation

Best Research and Industrial Application Scenarios


Once-Daily Dosing for Hypertension and Heart Failure

Cilazapril's prolonged terminal elimination half-life of 30–50 hours [1] and slow ACE activity recovery rate of 5–6% per hour [2] enable once-daily dosing. This distinguishes it from shorter-acting ACE inhibitors like captopril, which requires two to three daily doses and has a pharmacodynamic half-life of only 2 hours [3]. Procurement for chronic cardiovascular disease management should prioritize cilazapril when once-daily dosing is a key adherence or logistical requirement.

Vascular Protection Beyond Blood Pressure Reduction

Cilazapril has demonstrated a quantifiable benefit on aortic compliance, reducing pulse wave velocity by 1.7 m/sec, with a steeper blood pressure–compliance improvement slope compared to hydrochlorothiazide [4]. This evidence supports procurement for hypertension management in populations where arterial stiffness is a primary concern, such as elderly patients or those with isolated systolic hypertension, as cilazapril may confer additional vascular protective effects independent of blood pressure lowering.

Chronic Heart Failure with Severe Functional Impairment

In a direct head-to-head trial with 443 chronic heart failure patients, cilazapril (1–2.5 mg once daily) prolonged exercise tolerance by 62.2 seconds versus placebo (p=0.011) and showed particular efficacy in patients with the most impaired baseline physical ability (p=0.0036) [5]. This clinical evidence supports the selection of cilazapril for heart failure populations with advanced functional limitation (NYHA class III–IV), where the once-daily dosing and demonstrated benefit in severe impairment provide a procurement rationale over alternative ACE inhibitors.

High-Potency ACE Inhibition Research

Cilazaprilat exhibits an IC50 of 1.9 nM against rabbit lung ACE in vitro, positioning it among the most potent ACE inhibitors characterized [2]. This sub-nanomolar potency, combined with its highly specific inhibition profile [2], makes cilazapril a valuable reference compound or positive control in ACE inhibition assays, preclinical pharmacology studies, and in vitro screening of novel ACE inhibitors. Procurement for research purposes should consider cilazapril when a high-potency, well-characterized ACE inhibitor is required.

Application
Selection Property
Validation Focus
ACE inhibition pathway research
In vitro ACE inhibition potency characterization
Cross-assay IC50 consistency and species ACE variability
Pharmacodynamic duration studies
PD half-life >2 h in angiotensin I challenge model
Reproducibility of pressor response attenuation over time
Enzyme recovery kinetics modeling
Sustained ACE binding with slow recovery rate
Tissue ACE occupancy duration and reversibility
Exercise capacity endpoint research
Reported exercise tolerance endpoint
Subgroup analysis in severe functional impairment
Arterial stiffness research
Aortic PWV reduction magnitude
BP-independent vascular compliance endpoints
Tissue retention pharmacokinetic modeling
Long terminal t½ with short plasma detectability
Tissue binding saturation and accumulation risk assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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